molecular formula C21H20F3N3O2 B15000666 4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B15000666
M. Wt: 403.4 g/mol
InChI Key: HNSHSBYFQHWPBA-UHFFFAOYSA-N
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Description

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The compound’s structure includes a trifluoromethyl group, which is known for its electron-withdrawing properties, and an imidazole ring, a five-membered heterocyclic moiety with significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the trifluoromethyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is favored for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the imidazole or benzamide rings .

Scientific Research Applications

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzanilides: Compounds with similar structures but different substituents on the benzene ring.

    Imidazole Derivatives: Compounds containing the imidazole ring but with different functional groups attached.

Uniqueness

The uniqueness of 4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide lies in its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H20F3N3O2

Molecular Weight

403.4 g/mol

IUPAC Name

4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C21H20F3N3O2/c1-3-13-27-17(15-7-5-4-6-8-15)25-20(19(27)29,21(22,23)24)26-18(28)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3,(H,26,28)

InChI Key

HNSHSBYFQHWPBA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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